Miserotoxin

説明

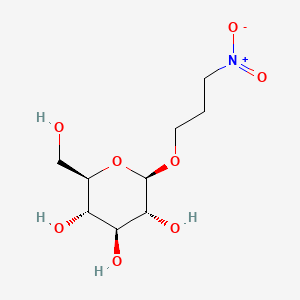

Structure

2D Structure

3D Structure

特性

CAS番号 |

24502-76-9 |

|---|---|

分子式 |

C9H17NO8 |

分子量 |

267.23 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(3-nitropropoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C9H17NO8/c11-4-5-6(12)7(13)8(14)9(18-5)17-3-1-2-10(15)16/h5-9,11-14H,1-4H2/t5-,6-,7+,8-,9-/m1/s1 |

InChIキー |

JDJSHLXEHWCLEP-SYHAXYEDSA-N |

SMILES |

C(C[N+](=O)[O-])COC1C(C(C(C(O1)CO)O)O)O |

異性体SMILES |

C(C[N+](=O)[O-])CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

C(C[N+](=O)[O-])COC1C(C(C(C(O1)CO)O)O)O |

同義語 |

miserotoxin |

製品の起源 |

United States |

Ii. Natural Occurrence and Distribution of Miserotoxin

Plant Genera and Species Containing Miserotoxin

This compound and related aliphatic nitro compounds are primarily found within the Leguminosae (Fabaceae) family. mdpi.com

The genus Astragalus, commonly known as milkvetch, is a significant source of this compound. cornell.edu Over 260 North American species and varieties of Astragalus are known to contain these nitro-toxins. usda.gov The presence and concentration of this compound can vary significantly among different species and even varieties of the same species.

Astragalus miser , or timber milkvetch, is well-documented as containing this compound. floranorthamerica.orgadamschneider.net However, studies have shown considerable variation among its different varieties. For instance, this compound was identified in varieties oblongifolius, serotinus, and hylophilus, but was absent in varieties miser, tenuifolius, crispatus, praeteritus, and decumbens. researchgate.net The concentration of this compound in the leaves of A. miser var. serotinus has been observed to fluctuate across different collection sites. openrepository.com In one study, the concentration of this compound in timber milkvetch was found to be between 4.5–5.2% on a dry-matter basis. researchgate.net

Astragalus oblongifolius , often considered a variety of A. miser (A. miser var. oblongifolius) and known as Wasatch milkvetch, is another notable source of this compound. cambridge.orgcambridge.orgarizona.edu Research has focused on the seasonal variation of the toxin in this variety. cambridge.org

Astragalus canadensis , or Canadian milkvetch, is also known to contain this compound along with other toxic aliphatic nitro compounds. mdpi.comresearchgate.net While the plant has potential as forage, its toxicity due to these compounds is a significant concern. mdpi.com Early research semi-quantified this compound in this species. mdpi.com

Other Astragalus species that produce this compound include A. toanus (Toano milkvetch), A. michauxii (Sandhill milkvetch), and several others that are problematic for livestock. arizona.edugeorgiabiodiversity.orgcornell.edu

Table 1: Presence of this compound in Varieties of Astragalus miser This table is interactive. You can sort and filter the data.

| Variety Name | This compound Presence |

|---|---|

| A. miser var. oblongifolius | Present |

| A. miser var. serotinus | Present |

| A. miser var. hylophilus | Present |

| A. miser var. miser | Not Found |

| A. miser var. tenuifolius | Not Found |

| A. miser var. crispatus | Not Found |

| A. miser var. praeteritus | Not Found |

| A. miser var. decumbens | Not Found |

Data sourced from M. Coburn Williams & Frank A. Norris, 1969. researchgate.net

This compound and its derivatives are not limited to the Astragalus genus. They have also been identified in other genera within the Fabaceae family.

Coronilla varia (now Securigera varia), commonly known as crown vetch, is another plant that contains aliphatic nitro compounds. mdpi.comnih.gov These compounds, including esters of 3-nitropropionic acid (3-NPA), contribute to the plant's toxicity. nih.govanimalhealthaustralia.com.au

The Indigofera genus is also a known source of toxic nitro compounds. mdpi.com For example, Indigofera endecaphylla contains 3-NPA. mdpi.com While this compound itself (the glucoside of 3-nitro-1-propanol) is more characteristic of Astragalus, the related toxic aglycone, 3-NPA, is found in Indigofera. cariboo-agricultural-research.ca

Occurrence in Fungal Species (Penicillium spp.)

Beyond the plant kingdom, the toxic aglycone of this compound, 3-nitropropionic acid (3-NPA), is produced by several fungal species, notably within the genus Penicillium. mdpi.comnih.govmdpi.com Penicillium species are common molds that can contaminate various foods and feeds. iarc.frfao.org While many Penicillium species exist, only a subset are known to produce significant mycotoxins. iarc.frjmbfs.org The production of 3-NPA by these fungi can lead to contamination of commodities like moldy sugarcane. nih.gov

Intraspecific and Ontogenetic Variation in this compound Content

The concentration of this compound within a single plant species is not static; it varies due to genetic differences between populations (intraspecific variation) and throughout the plant's life cycle (ontogenetic variation). mdpi.comnumberanalytics.com

Studies on Astragalus miser var. oblongifolius and var. serotinus have demonstrated this variability. openrepository.comcambridge.org The concentration of the toxin is influenced by the plant's developmental stage. cambridge.orgnih.gov For example, in A. miser var. oblongifolius, the mean concentration of the toxin (measured as NO2) declined from 12.2 mg/g of plant (dry weight) at the bud stage to 8.4 mg/g four weeks later at the early-pod stage. cambridge.org Generally, the concentration of nitro compounds in Astragalus is highest when the plants are in their vegetative to pre-bloom growth stages and decreases after seed formation. arizona.edu As the plant matures and dries, its toxicity decreases. usda.gov This phenomenon, where the chemical composition changes during development, is a known aspect of plant biology. mdpi.comnih.gov

Table 2: Ontogenetic Variation of this compound in Astragalus miser var. oblongifolius This table is interactive. You can sort and filter the data.

| Year | Growth Stage (Start) | This compound Content (mg NO2/g dry wt) | Growth Stage (4 weeks later) | This compound Content (mg NO2/g dry wt) |

|---|---|---|---|---|

| 1985 | Bud | 12.2 | Late-flower to early-pod | 8.4 |

| 1986 | Bud | 11.5 | Late-flower to early-pod | 8.5 |

Data sourced from M.C. Williams, 1987. cambridge.org

Anatomical Distribution within Plants (e.g., nectar, leaves)

The distribution of this compound is not uniform throughout the plant. Research on Astragalus miser var. oblongifolius showed that the toxin is most concentrated in the leaves. cambridge.org Smaller quantities are found in the roots, flowers, and seeds. cambridge.org After the plant disperses its seeds, the level of this compound in the leaves and stems drops rapidly. cambridge.org

Interestingly, this compound has also been detected in the floral nectar of toxic Astragalus species. animalhealthaustralia.com.auresearchgate.net Field observations linked honeybee poisoning to the flowering of Astragalus miser var. serotinus, and subsequent analysis confirmed the presence of this compound in the nectar. researchgate.netresearchgate.net The presence of such secondary metabolites in nectar can have ecological implications, potentially deterring non-specialist pollinators. researchgate.netmpg.de

Iv. Metabolism and Biotransformation of Miserotoxin in Biological Systems

Ruminant Microbial Biotransformation

In ruminants such as cattle and sheep, the rumen provides a unique environment where a dense population of microorganisms initiates the biotransformation of ingested miserotoxin. cornell.edu This microbial action is a critical first step that determines the toxic potential of the compound. The rumen can afford some protection against nitro-compounds through microbial metabolism, but its effectiveness can vary. cornell.edu

The initial and rate-limiting step in the metabolism of this compound in the rumen is the hydrolysis of its β-glycosidic bond. cornell.edu This reaction is catalyzed by β-glucosidase enzymes, which are produced by various rumen microbes. cornell.edunih.gov β-glucosidases are a widespread group of enzymes that cleave terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides. nih.govebi.ac.uk The hydrolysis of this compound releases the sugar moiety (glucose) and the toxic aglycone, 3-nitro-1-propanol (3-NPOH). cornell.educdnsciencepub.com The substantial β-glucosidase activity within the rumen microbial population is a primary reason for the susceptibility of ruminants to this compound poisoning. cornell.edu

| Metabolic Step | Substrate | Enzyme | Product(s) | Location |

|---|---|---|---|---|

| Glycoside Hydrolysis | This compound | Beta-Glucosidase | 3-Nitro-1-propanol (Aglycone) + Glucose | Rumen |

Following the enzymatic cleavage by β-glucosidase, the aglycone 3-nitro-1-propanol (3-NPOH) is released into the rumen fluid. cornell.edu Studies involving the incubation of this compound in bovine and ovine ruminal fluids have confirmed that 3-NPOH is the principal metabolite formed during the initial hours. cabidigitallibrary.orgavma.orgnih.gov This rapid conversion underscores the efficiency of the ruminal microflora in processing the parent glycoside. cabidigitallibrary.orgavma.org The formation of 3-NPOH is a critical toxification step, as the aglycone is the moiety that is readily absorbed and subsequently converted to a more potent toxin. cornell.edu

Once formed in the rumen, 3-NPOH can be absorbed into the bloodstream. cornell.edu Subsequently, it undergoes oxidation in the animal's tissues to form 3-nitropropionic acid (3-NPA). cornell.edu 3-NPA is a potent and irreversible inhibitor of succinate (B1194679) dehydrogenase (Complex II), a key enzyme in the mitochondrial electron transport chain and the Krebs cycle. cornell.eduescholarship.orgnih.govmdpi.com The inhibition of this enzyme severely disrupts cellular respiration and ATP production, leading to the observed toxic effects. cornell.edunih.gov The conversion of 3-NPOH to 3-NPA represents the ultimate metabolic activation step responsible for the toxicity associated with this compound ingestion in ruminants. cornell.edu

Monogastric Animal Metabolism

The metabolism of this compound in monogastric animals, such as rats and mice, differs fundamentally from that in ruminants due to the absence of a rumen and its associated microbial ecosystem. cornell.educdnsciencepub.com In these animals, the primary site for initial chemical alteration is the acidic environment of the stomach. cdnsciencepub.com

Research has shown a significant difference in susceptibility to this compound between species. For example, rats were reportedly unaffected by this compound administration but experienced fatality from direct ingestion of 3-NPOH. cornell.edu This suggests that monogastric animals may have low intrinsic β-glucosidase activity in their digestive systems, preventing the hydrolysis of this compound into its toxic aglycone. cornell.edu

However, some studies propose that under the highly acidic conditions of the monogastric stomach, this compound may undergo acid hydrolysis. cdnsciencepub.com This chemical process, distinct from enzymatic hydrolysis, could potentially split the this compound molecule into glucose and 3-nitropropionic acid (3-NPA), bypassing the 3-NPOH intermediate. cdnsciencepub.com If 3-NPA is formed and absorbed, it can exert its toxic effects by inhibiting mitochondrial respiration. cdnsciencepub.comwikipedia.org Further investigation is necessary to confirm the extent to which this compound is hydrolyzed to 3-NPA in different monogastric species. cdnsciencepub.com

| Metabolic Feature | Ruminant Animals (e.g., Cattle, Sheep) | Monogastric Animals (e.g., Rats) |

|---|---|---|

| Primary Site of Initial Metabolism | Rumen | Stomach |

| Primary Hydrolysis Mechanism | Microbial Beta-Glucosidase | Acid Hydrolysis (hypothesized) |

| Key Aglycone Intermediate | 3-Nitro-1-propanol (3-NPOH) | Formation is limited due to low β-glucosidase activity |

| Formation of Active Toxin | 3-NPOH is oxidized to 3-Nitropropionic Acid (3-NPA) | Potential direct formation of 3-NPA via acid hydrolysis |

| Overall Susceptibility | High, due to efficient microbial hydrolysis | Low, due to inefficient hydrolysis of the parent glycoside |

Gastric Hydrolysis of this compound to 3-NPA

In ruminant animals such as cattle and sheep, this compound undergoes initial biotransformation in the rumen, which functions as a large fermentation vat. cornell.edunih.gov The glycosidic bond of this compound is rapidly hydrolyzed by microbial enzymes present in the rumen fluid. cornell.educariboo-agricultural-research.ca This enzymatic action, specifically from microbial β-glucosidases, cleaves the glucose molecule from this compound, releasing the aglycone, 3-nitropropanol (B1196422) (3-NPOH). cornell.educabidigitallibrary.org This hydrolysis is a critical step for the subsequent absorption and toxicity of the compound, as the intact glycoside is less readily absorbed. cornell.edu The released 3-NPOH is the primary toxic metabolite absorbed from the rumen into the bloodstream. cabidigitallibrary.org In contrast, monogastric animals with lower β-glucosidase activity are less susceptible to this compound itself but can be poisoned by direct ingestion of the 3-NPOH aglycone. cornell.edu

Hepatic and Tissue Enzymatic Conversion of 3-NPOH to 3-NPA

Following absorption from the gastrointestinal tract, 3-nitropropanol (3-NPOH) is further metabolized in the liver and other tissues. nih.gov The primary metabolic pathway involves the oxidation of 3-NPOH to its corresponding carboxylic acid, 3-nitropropionic acid (3-NPA). cornell.edunih.gov This conversion is catalyzed by enzymes such as hepatic alcohol dehydrogenase. nih.gov Studies in cattle and sheep administered 3-NPOH intravenously have shown a rapid decay of 3-NPOH in the plasma, with a simultaneous and comparable rise in the levels of 3-NPA. nih.gov The metabolism of 3-NPOH is directly linked to the formation of 3-NPA, which is a more potent toxin. nih.govresearchgate.net 3-NPA is an irreversible inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, thereby disrupting cellular energy production. cariboo-agricultural-research.canih.gov

Metabolism of Glucose Esters of 3-NPA by Tissue Esterase

In addition to this compound (a glucoside of 3-NPOH), some plants produce glucose esters of 3-nitropropionic acid (3-NPA). nih.govnih.gov When ingested by ruminants, these esters are also subject to microbial action in the rumen. nih.gov In vitro and in vivo experiments have demonstrated that rumen microbiota rapidly hydrolyze these sugar esters, releasing free 3-NPA and glucose. nih.gov For example, 1,2,6-tri-(3-nitropropanoyl)-α-D-glucopyranose was shown to be completely hydrolyzed to 3-NPA and glucose within 24 hours in rumen fluid. nih.gov Once liberated, the free 3-NPA can be absorbed. researchgate.net Further metabolism in tissues can be carried out by non-specific esterases, which are widely distributed in various mammalian tissues, including the liver, kidneys, and lungs, and are capable of hydrolyzing a variety of acyl esters. nih.govscispace.com

Insect Biotransformation and Excretion

Insects have evolved diverse and efficient mechanisms to tolerate and detoxify this compound and its aglycone. nih.govresearchgate.net These strategies allow certain herbivorous insects, such as melanopline grasshoppers, to feed on this compound-containing plants without adverse effects. cariboo-agricultural-research.ca

Excretion of Intact this compound Glycoside

One of the primary detoxification mechanisms observed in grasshopper species such as Melanoplus bivittatus and M. sanguinipes is the direct excretion of the unchanged this compound glycoside. cariboo-agricultural-research.canih.gov After consumption, a significant portion of the ingested this compound is eliminated in the frass without undergoing metabolic alteration. cariboo-agricultural-research.ca This rapid clearance prevents the hydrolysis of the glycoside into its more toxic aglycone, 3-NPOH, thereby averting toxicity. nih.gov When grasshoppers were fed a diet containing purified this compound, the intact glycoside was detected in their frass. cariboo-agricultural-research.ca

Aglycone Oxidation to 3-NPA and Subsequent Amino Acid Conjugation (e.g., Glycine)

When the aglycone 3-NPOH is administered to grasshoppers, it undergoes a two-step detoxification process. nih.govresearchgate.net First, the 3-NPOH is oxidized to 3-nitropropionic acid (3-NPA). nih.gov Subsequently, the newly formed 3-NPA is conjugated with an amino acid, typically glycine (B1666218). nih.govresearchgate.net This conjugation reaction forms a non-toxic amide, which is then excreted. nih.gov This metabolic pathway has also been observed in other insects, such as Spodoptera littoralis, which conjugates 3-NPA with several amino acids as a means of detoxification. researchgate.net

Re-glucosylation of Aglycone to this compound

A notable detoxification strategy employed by grasshoppers is the re-synthesis of this compound from its aglycone. nih.govresearchgate.net When exposed to 3-NPOH, the insects can attach a glucose molecule to the aglycone, effectively reforming the this compound glycoside. nih.gov This process of re-glucosylation converts the more toxic aglycone back into its less toxic, water-soluble glycoside form, which can then be readily excreted. nih.govresearchgate.net This pathway, along with amino acid conjugation, represents a key adaptive mechanism for herbivorous insects that consume plants containing these nitrotoxins. nih.gov

Table 1: Summary of this compound Biotransformation Pathways in Insects

| Species | Pathway | Metabolite(s) | Outcome |

|---|---|---|---|

| Melanoplus bivittatus | Excretion of intact glycoside | This compound | Detoxification |

| Melanoplus bivittatus | Oxidation and conjugation | 3-NPA-glycine conjugate | Detoxification |

| Melanoplus bivittatus | Re-glucosylation | This compound | Detoxification |

| Spodoptera littoralis | Amino acid conjugation | 3-NPA-amino acid amides | Detoxification |

Microbial Degradation and Bioremediation

The microbial breakdown of this compound, primarily focusing on its toxic component 3-nitropropanoic acid (3-NPA), is a key area of research for bioremediation. Certain microorganisms have evolved pathways to utilize this naturally occurring nitroaliphatic compound, breaking it down into harmless substances.

While 3-NPA is a potent toxin for eukaryotes due to its inhibition of succinate dehydrogenase, specific aerobic bacteria capable of utilizing it as a sole source of carbon, nitrogen, and energy have been isolated from soil. nih.gov This demonstrates a complete metabolic pathway for the mineralization of the compound, a significant finding as previous studies had only identified enzymes that could transform 3-NPA without fully degrading it. nih.govresearchgate.net These bacteria can grow on both 3-NPA and its anionic form, propionate-3-nitronate (P3N), indicating their ability to exploit this toxin as a growth substrate in natural environments. nih.govresearchgate.net The development of such catabolic pathways suggests an evolutionary adaptation of microorganisms to the presence of naturally occurring nitroaliphatic compounds. nih.gov

The central step in the bacterial degradation of 3-NPA is an enzymatic denitration reaction. The pathway begins with the conversion of 3-NPA to its conjugate base, propionate-3-nitronate (P3N). nih.govresearchgate.net This anion is the actual substrate for the key denitration enzyme. nih.gov The enzymatic attack on P3N results in its conversion to malonic semialdehyde, with the release of the nitro group as nitrate (B79036) and nitrite (B80452). nih.govresearchgate.net Malonic semialdehyde is a key intermediate that can be further metabolized by the cell; for instance, it can be decarboxylated to form acetyl coenzyme A, which then enters central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netmdpi.com This process effectively detoxifies the compound while allowing the bacterium to harness its carbon and nitrogen content. nih.gov

The primary enzyme responsible for the denitration of P3N has been identified and characterized as a monooxygenase. nih.govnih.gov Stoichiometric analysis of the reaction confirmed that the enzyme is a monooxygenase, which incorporates one atom of molecular oxygen into the substrate. nih.gov The gene encoding this P3N monooxygenase has been cloned and expressed, allowing for the purification and characterization of the recombinant protein. nih.govresearchgate.net

Sequence analysis reveals that the P3N monooxygenase is related to a large group of enzymes annotated as 2-nitropropane (B154153) dioxygenases. nih.gov However, the P3N monooxygenase and its close relatives form a distinct cluster within this group, differing in their substrate specificities and reaction products from previously characterized 2-nitropropane dioxygenases. nih.gov These nitronate monooxygenases are typically FMN-dependent enzymes that use molecular oxygen to oxidize anionic nitronates into their corresponding carbonyl compounds and nitrite. nih.govnih.gov The efficiency of these enzymes allows organisms to protect themselves from the toxic effects of 3-NPA. nih.gov

Table 1: Key Enzymes in Microbial Degradation of 3-NPA

| Enzyme Name | Substrate | Key Product(s) | Enzyme Class | Cofactor |

|---|---|---|---|---|

| P3N Monooxygenase | Propionate-3-nitronate (P3N) | Malonic semialdehyde, Nitrate, Nitrite | Monooxygenase | FMN |

| Decarboxylase | Malonic semialdehyde | Acetyl coenzyme A | Decarboxylase | Not specified |

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| 3-nitropropanoic acid | C₃H₅NO₄ |

| Acetyl coenzyme A | C₂₃H₃₈N₇O₁₇P₃S |

| Malonic semialdehyde | C₃H₄O₃ |

| This compound | C₉H₁₅NO₈ |

| Nitrate | NO₃⁻ |

| Nitrite | NO₂⁻ |

| Propionate-3-nitronate | C₃H₄NO₄⁻ |

V. Molecular and Cellular Mechanisms of Miserotoxin Action

Inhibition of Mitochondrial Respiration Pathways

The central mechanism of miserotoxin's toxicity lies in the profound disruption of cellular energy metabolism by its metabolite, 3-NPA. selleckchem.complos.org This disruption stems from the targeted inhibition of a key enzyme in the mitochondrial respiratory chain. selleckchem.comontosight.airesearchgate.net

3-Nitropropionic acid (3-NPA) acts as a potent and irreversible inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. selleckchem.comontosight.airesearchgate.net This enzyme plays a critical dual role in cellular metabolism, participating in both the Krebs (tricarboxylic acid) cycle and the electron transport chain. researchgate.net 3-NPA inactivates SDH by covalently binding to its active site, specifically forming a covalent adduct with an arginine residue (Arg297) after being oxidized by Complex II. researchgate.netsigmaaldrich.com This irreversible binding effectively blocks the enzyme's function, preventing the oxidation of succinate to fumarate (B1241708) in the Krebs cycle and halting the transfer of electrons to the rest of the respiratory chain. researchgate.net

Table 1: In Vitro Inhibition of Succinate Dehydrogenase by 3-NPA

| Cell Line | 3-NPA Concentration | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|

| PC12 Cells | 4-8 mM | 48 h | Decreased cell viability | selleckchem.com |

| Chinese Hamster Ovary (CHO) Cells | As low as 10⁻⁸ M | Not specified | Inhibition of formazan (B1609692) production (indicator of SDH activity) | researchgate.net |

| BV-2 Microglia | 120 µM | 6 h | 20-25% reduction in ATP levels | biorxiv.org |

| BV-2 Microglia | 15-120 µM | 24 h | 20-25% reduction in ATP levels | biorxiv.org |

The irreversible inhibition of succinate dehydrogenase by 3-NPA has dire consequences for cellular energy production. selleckchem.complos.org By disrupting the electron transport chain, 3-NPA significantly impairs oxidative phosphorylation, the primary process by which cells generate adenosine (B11128) triphosphate (ATP), the main currency of cellular energy. selleckchem.comontosight.ai This leads to a rapid depletion of cellular ATP levels, creating a state of severe energy deficit. selleckchem.comphysiology.org Studies have shown that even a partial, yet long-lasting, reduction in SDH activity can cause a transient but significant decrease in ATP. physiology.org This energy depletion disrupts cellular homeostasis and can trigger a cascade of detrimental events, including oxidative stress and ultimately, cell death. plos.orgontosight.ai

The profound reduction in cellular ATP levels directly compromises the function of energy-dependent cellular machinery, most notably ion pumps like the Na+/K+-ATPase. cornell.edu This pump is essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for numerous cellular functions, including cell volume regulation, nerve impulse transmission, and the transport of other molecules. nih.govnih.govmdpi.com The Na+/K+-ATPase relies on the hydrolysis of ATP to actively transport three sodium ions out of the cell and two potassium ions into the cell. nih.gov With diminished ATP supply due to 3-NPA toxicity, the activity of this pump is severely hampered. cornell.edu This leads to an inability to maintain proper ion gradients, resulting in intracellular sodium accumulation and cellular swelling, which can precede cell lysis and death. cornell.edu This effect is particularly damaging to neural cells, which have high energy demands and are heavily reliant on the Na+/K+-ATPase for their function. cornell.edu

Effects on Nitrite (B80452) and Methemoglobin Levels

In addition to its direct effects on cellular respiration, a portion of the 3-nitropropanol (B1196422) derived from this compound can be metabolized to nitrite. cornell.edu This conversion has significant hematological consequences. Nitrite is a potent oxidizing agent that can convert the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. seriesscience.com Unlike hemoglobin, methemoglobin is incapable of binding and transporting oxygen, leading to a condition known as methemoglobinemia, which results in functional anemia and tissue hypoxia. seriesscience.com Studies in cattle have shown that following administration of 3-NPOH, there is a corresponding increase in methemoglobin and plasma nitrite levels. cdnsciencepub.com The rate of this increase can vary depending on how quickly the animal metabolizes the compound. cdnsciencepub.com

Table 2: Hematological Effects Following 3-NPOH Administration in Cattle

| Rate of 3-NPOH Decay | Methemoglobin (metHb) Levels | Plasma Nitrite (NO₂⁻) Levels | Reference |

|---|---|---|---|

| Low | Gradual increase | Gradual increase | cdnsciencepub.com |

| High | Rapid increase | Rapid increase | cdnsciencepub.com |

| Acutely Poisoned | Highest levels | Highest levels | cdnsciencepub.com |

Interactions with Neuronal and Glial Cell Processes

The neurotoxicity of 3-NPA is a well-documented and critical aspect of this compound poisoning, stemming from the high energy demands of the central nervous system. researchgate.net Both neurons and glial cells, which are crucial for brain homeostasis and function, are vulnerable to the metabolic disruption caused by 3-NPA. frontiersin.orgfrontiersin.org Glial cells, including astrocytes and microglia, play essential roles in supporting neurons, regulating the brain's microenvironment, and participating in immune responses. frontiersin.orgimrpress.comnih.gov The accumulation of toxins can induce a reactive state in these glial cells, leading to the release of pro-inflammatory factors and reactive oxygen species, which further contributes to neuronal damage. frontiersin.org

The energy failure induced by 3-NPA in neurons contributes to a state of indirect excitotoxicity. researchgate.net A critical consequence of ATP depletion is the compromised function of the Na+/K+-ATPase. termedia.pl This leads to depolarization of the neuronal membrane, making it more excitable. termedia.pl This depolarization can relieve the voltage-dependent magnesium block on N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate (B1630785) receptor. termedia.pl The subsequent over-activation of these receptors by the excitatory neurotransmitter glutamate leads to an excessive influx of calcium ions (Ca²⁺) into the neuron. termedia.pluc.pt This calcium overload triggers a cascade of neurotoxic events, including the activation of degradative enzymes, further mitochondrial damage, and the generation of free radicals, ultimately culminating in neuronal death. termedia.plfrontiersin.org Therefore, while 3-NPA does not directly activate glutamate receptors, its profound impact on cellular energy metabolism creates a cellular environment ripe for excitotoxic damage. researchgate.nettermedia.pl

Cellular Calcium Dyshomeostasis

The toxic effects of this compound are intricately linked to a cascade of metabolic disruptions that culminate in the loss of cellular ion balance, including the dysregulation of intracellular calcium. The primary mechanism does not stem from a direct interaction of this compound with calcium channels or transporters. Instead, it is an indirect consequence of severe cellular energy depletion.

The process begins with the hydrolysis of this compound to its aglycone, 3-nitropropanol (NPOH), which is subsequently oxidized to 3-nitropropionic acid (NPA). cornell.educariboo-agricultural-research.ca NPA is a potent and irreversible inhibitor of succinate dehydrogenase, a critical enzyme in both the citric acid cycle (Krebs cycle) and the electron transport chain. cornell.educuni.cz This inhibition effectively halts cellular respiration, leading to a drastic reduction in the production of adenosine triphosphate (ATP), the cell's primary energy currency. cornell.edu

Cellular calcium homeostasis is a highly energy-dependent process, maintained by a sophisticated system of ATP-powered pumps that actively transport calcium ions against their steep concentration gradient. Key among these are the Plasma Membrane Ca²⁺-ATPase (PMCA) and the Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps. These transporters are essential for keeping cytosolic calcium concentrations at a very low level (typically around 100 nM), compared to the much higher concentrations in the extracellular space and within organelles like the endoplasmic reticulum.

With the ATP supply severely compromised by NPA, these ATP-driven calcium pumps begin to fail. The inability to extrude calcium from the cytosol or sequester it into intracellular stores leads to a progressive and uncontrolled increase in cytosolic Ca²⁺ levels. This disruption of normal calcium gradients is known as calcium dyshomeostasis. mdpi.comnih.gov The sustained high levels of intracellular calcium can trigger a host of deleterious downstream effects, including the activation of degradative enzymes (such as proteases, phospholipases, and endonucleases), mitochondrial damage, and ultimately, the initiation of cell death pathways like apoptosis and necrosis. nih.govmdpi.com While the initial insult is the shutdown of the Krebs cycle, the resulting energy crisis rapidly translates into a loss of ionic control, with calcium dyshomeostasis being a central component of the subsequent cellular pathology. cornell.edu

Potential Modulation of Other Enzyme Systems and Cellular Pathways

The biological activity of this compound and its metabolites extends to the modulation of several key enzyme systems and cellular pathways, beginning with its initial transformation.

The very first step required for toxicity in many species is the enzymatic hydrolysis of the this compound molecule itself. This reaction is catalyzed by β-glucosidase enzymes, which cleave the glycosidic bond to release the aglycone, 3-nitropropanol (NPOH). cornell.edu The presence and activity of these enzymes, particularly within the microbial populations of the ruminant stomach, are a determining factor in the compound's toxicity. cornell.edu

Following its release, the NPOH aglycone is a substrate for other enzymes. In vitro studies have shown that horse liver alcohol dehydrogenase can biotransform NPOH. cuni.cz The primary metabolic conversion in vivo, however, is the oxidation of NPOH to 3-nitropropionic acid (NPA). cariboo-agricultural-research.ca

The most significant enzymatic modulation is the potent inhibition of succinate dehydrogenase (also known as mitochondrial complex II) by NPA. cornell.educuni.cz This action is the central mechanism of toxicity, as it disrupts the citric acid cycle and cellular respiration, leading to ATP depletion. cornell.edu Interestingly, the activity of another mitochondrial flavoprotein enzyme, α-glycerophosphate dehydrogenase, was not observed to be altered in intoxicated mice and rats, suggesting a degree of specificity in the toxic action of NPA. cuni.cz

Detoxification represents another set of cellular pathways modulated in response to this compound's aglycone. In some organisms, such as certain species of grasshoppers, specific detoxification mechanisms have been identified. These insects can avert toxicity through two primary routes:

Oxidation of NPOH to NPA, which is then conjugated with the amino acid glycine (B1666218) and subsequently excreted. cariboo-agricultural-research.caresearchgate.net

Glucosylation of the NPOH aglycone, effectively re-forming this compound, which is then excreted. cariboo-agricultural-research.caresearchgate.net

These pathways highlight the ability of some organisms to enzymatically modify and eliminate the toxic components, representing a direct modulation of their metabolic and detoxification systems to cope with the compound.

Table 1: Summary of Enzymes Modulated by this compound and its Metabolites

| Enzyme | Modulating Compound | Effect | Biological Consequence |

| β-glucosidase | This compound | Serves as a substrate for hydrolysis | Releases the toxic aglycone, 3-nitropropanol (NPOH) cornell.edu |

| Alcohol Dehydrogenase | 3-nitropropanol (NPOH) | Serves as a substrate for biotransformation | Contributes to the metabolism of the aglycone cuni.cz |

| Succinate Dehydrogenase | 3-nitropropionic acid (NPA) | Potent, irreversible inhibition | Disrupts Krebs cycle and cellular respiration, causing ATP depletion cornell.educuni.cz |

| Conjugating Enzymes (e.g., Glycine N-acyltransferase) | 3-nitropropionic acid (NPA) | Serves as a substrate for conjugation | Detoxification pathway in some insects cariboo-agricultural-research.caresearchgate.net |

| Glucosyltransferases | 3-nitropropanol (NPOH) | Serves as a substrate for glucosylation | Detoxification pathway in some insects, reforming this compound for excretion cariboo-agricultural-research.caresearchgate.net |

Vi. Analytical and Research Methodologies for Miserotoxin and Metabolites

Extraction and Purification Techniques from Biological Matrices

The initial step in analyzing miserotoxin from biological sources, such as plant tissues or animal viscera, is its effective extraction and purification. The choice of technique is dictated by the nature of the matrix and the concentration of the target analyte.

For plant materials like Astragalus species, extraction procedures have been developed to release the glycoside and its aglycones. A successful method involves extracting freeze-dried plant material with water at room temperature, which is sufficient to release and extract this compound and its aglycones from their conjugated forms. nih.govmdpi.com Other one-step and two-step solvent extractions have also been explored, using solvents such as acetone (B3395972), acetonitrile, and ethanol, sometimes in combination with aqueous solutions or dilute acids like hydrochloric acid (HCl). mdpi.com

When isolating from animal tissues (biological matrices), the process often involves more rigorous cleanup to remove interfering substances like proteins and fats. A common approach involves mincing the tissue and mixing it with a protein precipitating agent like ammonium (B1175870) sulfate (B86663). itmedicalteam.pl This is followed by solvent extraction. For instance, a mixture of hexane (B92381) and acetone has been used, where the sample is shaken thoroughly and left overnight to ensure complete extraction. itmedicalteam.pl The solvent layer is then decanted and evaporated to yield a residue containing the analyte. itmedicalteam.pl Another advanced technique adapted for biological matrices is a method inspired by the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This involves an initial extraction with a solvent like acetonitrile, followed by a "salting-out" step using salts such as magnesium sulfate and sodium chloride to separate the analyte into the organic layer for subsequent analysis. nih.gov

Purification of the crude extract is often necessary. Column chromatography is a frequently used purification step following initial solvent extraction. researchgate.net The fractions collected from the column can be screened using methods like Thin-Layer Chromatography (TLC) to identify those containing the compound of interest. researchgate.net For analysis by High-Performance Liquid Chromatography (HPLC), a protein precipitation step might be employed, treating the extract with agents like zinc sulfate and sodium hydroxide, followed by centrifugation to obtain a clear supernatant for injection. arizona.edu

Table 1: Summary of Extraction Methods for this compound and Related Nitrotoxins

| Matrix Type | Extraction Solvent/Method | Key Findings/Purpose | Reference |

|---|---|---|---|

| Freeze-dried Astragalus canadensis | Water (shaking for 24h at room temp) | Sufficient to release and extract aglycones (3-NPA, 3-NPOH) from conjugated forms for HPLC-UV analysis. | nih.govmdpi.com |

| Animal Viscera (Heart, Liver, Kidney) | Hexane:Acetone (4:1) with Ammonium Sulphate | Solvent extraction for isolating toxins from minced tissue after protein precipitation. | itmedicalteam.pl |

| Animal Biological Matrices | QuEChERS-inspired method (Acetonitrile, MgSO₄, NaCl) | Effective for analyte extraction from complex animal tissues by protein precipitation and salting-out effect. | nih.gov |

| Astragalus plant material | Column Chromatography post-extraction | Used for purification of the crude extract before final analysis. | researchgate.net |

**6.2. Chromatographic Separation Methods

Chromatography is central to the analysis of this compound, allowing for its separation from a complex mixture and its subsequent quantification. HPLC and TLC are the most commonly reported methods.

HPLC coupled with an ultraviolet (UV) detector is a powerful tool for the precise quantification of this compound and its metabolites, 3-nitropropanoic acid (3-NPA) and 3-nitropropanol (B1196422) (3-NPOH). openaccessjournals.comnih.gov This technique offers high resolution, accuracy, and the ability to separate these compounds efficiently. nih.govopenaccessjournals.com

Researchers have developed and validated specific HPLC-UV methods for this purpose. A common approach utilizes a reversed-phase column. For instance, a Phenomenex Kinetex F5 column has been successfully used with a mobile phase consisting of a pH 3.5 phosphonate (B1237965) buffer. nih.govmdpi.com Detection is typically performed at a low wavelength, such as 210 nm, where both 3-NPA and 3-NPOH show significant absorbance. nih.govresearchgate.net The method has demonstrated good accuracy, with recoveries ranging from 97.4% to 116.8%, and high precision. nih.gov HPLC is also used as a definitive analytical procedure to verify results from faster screening methods. arizona.edu The accuracy of HPLC analysis can be improved by including a protein precipitation step in sample preparation, which enhances the resolution of the chromatogram. arizona.edu

Table 2: HPLC-UV Methodological Parameters for Nitrotoxin Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Phenomenex Kinetex 2.6 μ F5 100 Å (100 × 4.6 mm) | nih.govmdpi.com |

| Mobile Phase | pH 3.5 phosphonate buffer | nih.govmdpi.com |

| Detection Wavelength | 210 nm | nih.govresearchgate.net |

| Sample Preparation | Aqueous extraction from plant material; Protein precipitation for biological extracts. | nih.govarizona.edu |

| Validation | Demonstrated high accuracy (recoveries 97.4-116.8%) and precision (RSD <3.28%). | nih.gov |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the detection and semi-quantification of this compound and related aliphatic nitro compounds. nih.govnih.gov It is particularly useful for screening a large number of samples or for monitoring the fractions during a purification procedure. researchgate.net

In a typical TLC application, the sample extract is spotted onto a plate coated with an adsorbent like silica (B1680970) gel G. itmedicalteam.pl The plate is then developed in a solvent system, such as hexane:acetone (4:1), which separates the components based on their differential partitioning between the stationary and mobile phases. itmedicalteam.pl After development, the separated compounds are visualized using a chromogenic spray reagent. itmedicalteam.pl Palladium chloride is one such reagent used for detecting these compounds. itmedicalteam.pl While TLC is considered a less conventional technique compared to HPLC, its ease of use makes it a valuable tool in phytochemical analysis. researchgate.net

Spectrophotometric and Calorimetric Procedures

Spectrophotometric methods offer an alternative for the quantification of nitro compounds, often used for rapid screening. nih.gov One established method is based on the chemical release of the nitrite (B80452) ion from the nitro compound, which is then measured colorimetrically. nih.gov This reaction involves reagents like sulfanilic acid and 1-naphthylamine (B1663977) hydrochloride. nih.gov However, this method can lack specificity and may be subject to interference from pigments co-extracted from plant samples. nih.gov

A simplified colorimetric procedure was developed specifically for the rapid screening of this compound in Columbia milkvetch, enabling an experienced technician to analyze up to 40 samples per day. arizona.edu This high-throughput screening method provides an estimate of the glycoside level and is often used in conjunction with a more precise analytical method like HPLC for validation. arizona.edu When compared, the colorimetric screening method tended to yield slightly higher values for this compound content than the HPLC procedure. arizona.edu

While not directly reported for this compound, the integration of spectrophotometric probes (UV-Vis) with reaction calorimeters is an advanced technique used to gain deeper insights into reaction kinetics and thermodynamics. cetjournal.it This combination allows for simultaneous monitoring of changes in chemical composition (via absorbance) and heat release, which could theoretically be applied to study the hydrolysis of this compound. cetjournal.it

In Vitro Fermentation and Incubation Models for Metabolic Studies

To understand the metabolic fate of this compound in ruminant animals, researchers utilize in vitro fermentation and incubation models that simulate the conditions of the gut, particularly the rumen. nih.gov These models are crucial for investigating the direct effects of substrates on the gut microbiota, excluding the complex influences of the host animal. nih.gov

These studies typically involve incubating this compound, or its aglycones 3-NPOH and 3-NPA, with fresh ruminal fluid collected from animals like sheep or cattle. iastate.edusci-hub.se The incubations are conducted under strict anaerobic conditions, often under a carbon dioxide or hydrogen:carbon dioxide atmosphere, to mimic the rumen environment. iastate.edufrontiersin.org A buffered medium is used to maintain the appropriate pH and nutritional environment for the microbes. frontiersin.org

During the incubation, samples are taken at various time points and analyzed to measure the rate of disappearance of the parent compound. iastate.edu Research has shown that ruminal microbes are capable of metabolizing these nitrotoxins. iastate.edusci-hub.se Specifically, this compound is hydrolyzed to form free 3-NPOH and 3-NPA. sci-hub.se Subsequent studies have found that the rate of metabolism for 3-NPA is much faster than that for 3-NPOH. iastate.edusci-hub.se These in vitro models allow for the enrichment of specific microbial populations and the potential isolation of the microbes responsible for the detoxification process. iastate.edu

Application of Stable Isotope Tracers in Metabolic Pathway Elucidation

Stable isotope tracing is a powerful methodology for mapping metabolic pathways in detail. springernature.comnih.gov This technique involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and then tracking the incorporation of the isotope into downstream metabolites. nih.govresearchgate.net The analysis of the resulting labeling patterns, typically performed using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides unambiguous information about metabolic fluxes and network connections. nih.govresearchgate.net

While specific applications of stable isotope tracing for this compound are not extensively detailed in the provided context, the general methodology is directly applicable. To elucidate the metabolic pathway of this compound, one could synthesize ¹³C-labeled this compound or its aglycone, 3-nitropropanol. This labeled tracer would then be administered to an in vitro model (such as the rumen fluid incubations described in 6.4) or an in vivo system. nih.gov

Following incubation or administration, metabolites would be extracted and analyzed by LC-MS or GC-MS. nih.gov By tracking the ¹³C label, researchers could definitively identify the products of this compound degradation and confirm the sequence of biochemical reactions. For example, this approach could verify the pathway where 3-nitropropanol is oxidized to 3-nitropropionic acid and subsequently conjugated with glycine (B1666218), as has been proposed in some organisms. researchgate.net This technique, often termed Stable Isotope-Resolved Metabolomics (SIRM), offers unparalleled insight into the complex biochemical transformations of xenobiotics like this compound within a biological system. nih.govresearchgate.net

Vii. Ecological and Environmental Dynamics of Miserotoxin

Role as a Plant Defense Compound Against Herbivores

Miserotoxin is a key component of the chemical defense strategy in various plant species, particularly within the Astragalus genus (timber milkvetch). researchgate.net Its presence serves to deter feeding by a range of herbivores. wikipedia.orgnih.gov The compound itself is 3-nitro-1-propyl-beta-D-glucopyranoside. researchgate.net For it to become toxic, it must be hydrolyzed, a process that releases the toxic aglycone, 3-nitropropanol (B1196422) (NPOH). cornell.edu This hydrolysis is often facilitated by microbial enzymes, such as those found in the rumen of cattle. cornell.educariboo-agricultural-research.ca The released NPOH is then rapidly oxidized to 3-nitropropionic acid (NPA), a potent inhibitor of mitochondrial respiration. cornell.educariboo-agricultural-research.camdpi.com

The effectiveness of this compound as a defense compound is linked to the fact that many plants store it in a non-toxic glucoside form, separate from the activating enzymes. wikipedia.org This prevents autotoxicity while ensuring that when a herbivore consumes and macerates the plant tissue, the compound becomes activated and harmful. wikipedia.org

The presence of this compound and other toxic secondary metabolites significantly influences the feeding behavior and diet selection of herbivores. arizona.eduresearchgate.net Herbivores can learn to associate the negative effects of ingesting a toxic plant with its taste and smell, leading to conditioned food aversion. arizona.edu This learned avoidance is a crucial survival mechanism. arizona.edu

Studies on various herbivores have shown that they adjust their intake of plants containing toxins to avoid poisoning. arizona.edu For instance, when presented with plants containing defensive compounds, herbivores may reduce their consumption rate or select alternative, less toxic forage. researchgate.net The concentration of these defensive compounds within a plant can also guide herbivore feeding, with herbivores often avoiding tissues where the toxins are most concentrated. nih.gov Research on generalist herbivores has demonstrated that they will preferentially feed on tissues with lower concentrations of defensive metabolites. nih.gov

Interestingly, while adult Lepidoptera are often repelled by herbivore-induced plant volatiles, their larvae can be attracted to them. frontiersin.org This might be a strategy for locating a host plant quickly. frontiersin.org However, once on the plant, they may avoid freshly damaged areas to minimize competition and predation risk. frontiersin.org

Table 1: Impact of Plant Volatiles on Herbivore Larvae Growth

| Treatment | Effect on Larval Growth Rate (Early Stages) | Reference |

|---|---|---|

| Exposure to Herbivore-Induced Plant Volatiles | Decreased | frontiersin.org |

| Exposure to High Concentrations of Synthetic Green Leaf Volatiles | Negatively Affected | frontiersin.org |

| Exposure to Low Concentrations of Synthetic Green Leaf Volatiles | Not Affected | frontiersin.org |

Herbivores have evolved various physiological mechanisms to counteract the toxic effects of plant compounds like this compound. arizona.edu These strategies can involve detoxification by the herbivore's own metabolic systems or by symbiotic microorganisms. mdpi.com

In ruminants, microbial populations in the rumen play a significant role in metabolizing plant toxins. arizona.edusci-hub.se Some rumen bacteria can detoxify this compound by reducing the nitro group to a less toxic amino group. cariboo-agricultural-research.ca For example, the ruminal bacterium Denitrobacterium detoxificans can respire on nitro compounds, aiding in the detoxification of NPA. mdpi.com

Insects have also developed sophisticated detoxification methods. mdpi.com Some grasshopper species, such as Melanoplus bivittatus and Melanoplus sanguinipes, can tolerate high dietary levels of this compound. researchgate.net They achieve this in part by excreting the intact this compound glycoside. researchgate.net If the toxic aglycone is ingested directly, these grasshoppers employ two main detoxification pathways:

Oxidation and Conjugation : The aglycone is oxidized to 3-nitropropionic acid (NPA), which is then conjugated with the amino acid glycine (B1666218) before excretion. researchgate.net

Glucosylation : The aglycone is converted back into this compound (a glucoside) and then excreted. researchgate.net

Other insects, like Spodoptera littoralis caterpillars, detoxify NPA by conjugating it with amino acids within their epithelial cells. mdpi.com

Table 2: Detoxification Pathways of this compound Aglycone in Herbivores

| Organism | Detoxification Mechanism | Reference |

|---|---|---|

| Ruminants (e.g., cattle) | Microbial reduction of the nitro group in the rumen. | cariboo-agricultural-research.ca |

| Grasshoppers (Melanoplus spp.) | Oxidation to NPA followed by glycine conjugation; Glucosylation to form this compound. | researchgate.net |

| Spodoptera littoralis (caterpillars) | Conjugation of NPA with amino acids. | mdpi.com |

Chemical Mediation in Plant-Plant Interactions (Allelopathy)

Allelopathy refers to the chemical interactions between plants, where one plant releases biochemicals (allelochemicals) that influence the growth, survival, and reproduction of neighboring plants. mdpi.comnih.govresearchgate.net These interactions are a key factor in plant community structure and dynamics. mdpi.com While the primary role of compounds like this compound is often considered to be defense against herbivores, the release of such secondary metabolites into the environment can also have allelopathic effects. wikipedia.orgmdpi.com

Environmental Fate and Degradation

The persistence and transformation of chemical compounds released into the environment are critical aspects of their ecological impact. dhs.gov The environmental fate of a compound like this compound is influenced by processes such as hydrolysis and photodegradation. epa.govmdpi.com

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. mdpi.com For this compound, hydrolysis is a key step in its activation to a toxic form. cornell.edu In aqueous environments, the stability of this compound to hydrolysis can vary. epa.gov The glycosidic bond in this compound can be broken, releasing the toxic aglycone, 3-nitropropanol. This process can be influenced by pH and temperature. epa.gov In ruminants, this hydrolysis is efficiently carried out by microbial enzymes in the rumen. cornell.edusci-hub.se

Photodegradation is the breakdown of molecules by light, particularly sunlight. cdnsciencepub.com This process can be an important degradation pathway for chemicals in the environment. epa.gov The rate of photodegradation can be influenced by the presence of other substances and environmental conditions. cdnsciencepub.com While specific studies on the photodegradation of this compound are not extensively detailed in the provided context, it is a known degradation pathway for many organic compounds in aquatic and terrestrial systems. epa.govacs.org

Biodegradation by Soil and Aquatic Microorganisms

The complete biodegradation pathway of this compound in soil and aquatic environments is an area of ongoing research. However, based on its chemical structure and studies of analogous compounds, a multi-step process involving various microorganisms can be inferred. The process likely begins with the cleavage of the glycosidic bond, followed by the breakdown of the resulting aglycone.

The initial and critical step in the degradation of this compound is the hydrolysis of its β-glycosidic bond, which separates the sugar molecule (glucose) from the toxic aglycone, 3-nitro-1-propanol (NPOH). This reaction is catalyzed by β-glucosidase enzymes. While much of the specific research on this hydrolysis has been conducted in the context of rumen microbiology, β-glucosidases are widely distributed among soil and aquatic bacteria and fungi, suggesting a similar initial breakdown step would occur in these environments. arizona.educornell.edu In ruminants, this hydrolysis is essential for the expression of toxicity, as the intact glycoside is less toxic. arizona.educornell.edu

Once liberated, the aglycone 3-nitro-1-propanol (NPOH) and its subsequent oxidation product, 3-nitropropionic acid (NPA), become available for further microbial degradation. arizona.edumdpi.com Research has successfully isolated soil bacteria that are capable of using 3-NPA as their sole source of carbon, nitrogen, and energy. nih.gov This indicates that specific microbial pathways exist in the soil environment for the complete mineralization of this toxic compound. The identified pathway involves a monooxygenase enzyme that facilitates the denitration of 3-NPA, breaking it down into malonic semialdehyde, nitrate (B79036), and nitrite (B80452). nih.gov The malonic semialdehyde is then further metabolized to acetyl-CoA, a central molecule in cellular metabolism. nih.gov

The degradation of the nitro group is a key challenge in the breakdown of compounds like this compound. The microbial degradation of other, more extensively studied, nitroaromatic compounds in soil and water provides insight into potential pathways. Various aerobic and anaerobic bacteria and fungi have demonstrated the ability to transform or mineralize these compounds. nih.govamazonaws.comcambridge.org Common mechanisms include:

Reduction of the nitro group: Anaerobic bacteria, such as species of Desulfovibrio and Clostridium, can reduce the nitro group to a less toxic amino group. nih.govamazonaws.com

Oxidative removal: Aerobic bacteria can utilize monooxygenase or dioxygenase enzymes to add oxygen atoms to the molecule, leading to the elimination of the nitro group as nitrite. nih.govamazonaws.com

Fungal degradation: Lignin-degrading fungi, like Phanerochaete chrysosporium, have been shown to mineralize complex nitroaromatic compounds such as TNT. nih.govamazonaws.com

These established microbial processes for handling nitro compounds in the environment suggest that a diverse consortium of soil and aquatic microorganisms likely contributes to the natural attenuation of this compound and its breakdown products.

Influence of Environmental Stressors on this compound Content and Dynamics

The concentration of this compound in Astragalus species is not static; it fluctuates in response to various environmental and physiological factors. These dynamics are critical for understanding the variable toxicity of these plants on rangelands.

Research on Columbia milkvetch (Astragalus miser var. serotinus) has demonstrated a significant correlation between environmental conditions and this compound levels.

Water Availability: Rainfall and soil moisture are primary drivers of this compound concentration.

Increased Rainfall: Studies conducted over multiple years showed that above-normal rainfall during the growing season (April to August) was associated with higher this compound concentrations, particularly during the pre-bud stage of the plant. nih.govamazonaws.com A significant rainstorm could even induce a secondary peak of this compound synthesis later in the season, during the pod stage. nih.govamazonaws.com

Drought Conditions: Conversely, drought stress can lead to a decline in this compound levels. However, this effect is mediated by soil characteristics. In experimental plots with greater soil moisture-holding capacity, the decline in this compound concentration was less rapid during developing drought conditions, prolonging the period of high toxicity. nih.govamazonaws.com In general, drought is a recognized environmental stressor that can alter the concentration of secondary metabolites, including toxins, in plants. mdpi.com

Physical Stress (Clipping): Simulated grazing through clipping has been shown to significantly alter this compound levels.

In one study, the average concentration of this compound in the regrowth tissue of clipped plants was substantially higher (up to 11% on a dry matter basis) compared to control plants (around 4-5%). arizona.edu This elevated concentration in the regrowth persisted for several weeks. arizona.edu While the total biomass of the regrowth was smaller, the concentration of the toxin was much higher, posing a significant risk if grazed. arizona.edu

Site and Growth Stage: The environment where the plant grows also plays a crucial role.

Habitat: this compound concentrations in Columbia milkvetch growing on open grassland sites showed a clear response to rainfall variations. nih.govamazonaws.com In contrast, plants in forested sites with a Douglas-fir canopy showed a more consistent, gradual decline in toxin levels throughout the growing season, with less response to precipitation changes. nih.govamazonaws.com

Growth Stage: Generally, the highest levels of this compound are found in the early growth stages (e.g., bud stage) on grassland sites, with a decline as the plant matures through flowering and pod stages. nih.gov

These findings indicate that the risk of poisoning from this compound-containing plants is highly dynamic, influenced by a combination of recent weather patterns, soil type, habitat, and the plant's stage of growth and physiological state.

Data Tables

Table 1: Effect of Clipping on this compound Concentration in Columbia Milkvetch (1986)

This table shows the average this compound concentration (% dry matter) in control (unclipped) and treatment (clipped) plants at two different sites, a grassland and a forest, over several weeks.

| Date (1986) | Grassland Site - Control (%) | Grassland Site - Treatment (Clipped) (%) | Forest Site - Control (%) | Forest Site - Treatment (Clipped) (%) |

| May 29 | 4.88 | 6.26 | 3.78 | 5.26 |

| June 5 | 4.07 | 5.88 | 3.91 | 4.91 |

| June 12 | 4.42 | 6.03 | 4.72 | 11.12 |

| June 19 | 4.12 | 5.90 | 8.00 | 9.85 |

| June 26 | 4.00 | 6.09 | 3.56 | 5.61 |

| July 3 | 3.68 | 5.89 | 4.18 | 9.98 |

| Average | 4.26 | 5.99 | 4.70 | 7.79 |

Data sourced from Majak et al. (1988), Journal of Range Management. arizona.edu Note the exceptionally high readings on June 12 (Forest - Clipped) and June 19 (Forest - Control).

Table 2: Influence of Rainfall on this compound Levels in Columbia Milkvetch

This table summarizes the observed relationship between rainfall patterns and this compound concentration in Astragalus miser var. serotinus.

| Environmental Condition | Observed Effect on this compound Concentration | Location/Context | Citation |

| Above-normal rainfall in spring/summer | Increased toxin levels, especially in pre-bud stage. | Rough fescue grasslands | nih.govamazonaws.com |

| Large-scale rainstorm | Induced toxin synthesis during the pod stage. | Rough fescue grasslands | nih.govamazonaws.com |

| Drought conditions | Rapid decline in toxin levels. | Grassland with low moisture-holding capacity | nih.govamazonaws.com |

| Drought conditions | Slower decline in toxin levels. | Grassland with high moisture-holding capacity | nih.govamazonaws.com |

| Variable precipitation | No significant response in toxin trends. | Douglas-fir forest sites | nih.govamazonaws.com |

Viii. Chemical Synthesis and Structural Analogs of Miserotoxin for Research

Synthetic Routes for Miserotoxin and its Aglycones (3-NPOH, 3-NPA)

The primary approach to synthesizing this compound involves the condensation of a protected glucose derivative with the aglycone, 3-nitro-1-propanol (3-NPOH). researchgate.netcdnsciencepub.com The aglycones themselves, 3-NPOH and its oxidation product 3-nitropropionic acid (3-NPA), can also be prepared through various chemical methods. 3-NPOH has been synthesized by the borane-dimethylsulfide reduction of 3-nitropropionic acid or 3-nitro-1-propanal. cuni.cz 3-NPA was first prepared by reacting the sodium salt of 3-iodopropionic acid with sodium nitrite (B80452). cuni.cz

A key step in the synthesis of this compound is the formation of the glycosidic bond between the glucose sugar and the 3-NPOH aglycone. researchgate.net The Koenigs-Knorr reaction is a commonly employed method, which generally results in the formation of β-D-glucosides with inversion of the anomeric configuration. cdnsciencepub.com

A typical synthesis involves the condensation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with 3-nitro-1-propanol. researchgate.netcdnsciencepub.com This reaction yields 3-nitropropyl β-D-glucopyranoside tetraacetate. researchgate.net The acetyl protecting groups are then removed to yield the final product, this compound. researchgate.net Deacetylation can be achieved using sodium methoxide (B1231860) or through methanolysis catalyzed by methyl p-toluenesulfonate. researchgate.netcdnsciencepub.com The physical data of the synthetic 3-nitropropyl β-D-glucopyranoside have been shown to agree with those of the natural this compound isolated from Astragalus species. researchgate.net

The reaction conditions for glycosylation, such as the solvent, temperature, and promoters used, can significantly influence the stereoselectivity and outcome of the synthesis. researchgate.net For instance, a combination of silver carbonate and silver perchlorate (B79767) has been used as an improved variant in these condensation reactions. cdnsciencepub.com

The synthesis of this compound analogs involves the derivatization of various nitro alcohols to be condensed with the sugar moiety. researchgate.net This strategy allows for the exploration of structure-activity relationships. Researchers have utilized a range of primary and secondary nitro alcohols to create a library of related compounds. cdnsciencepub.com

Examples of nitro alcohols used in these syntheses include:

3-nitro-1-propanol researchgate.net

2-nitro-1-propanol (B1209518) researchgate.net

1-nitro-2-propanol researchgate.net

2-nitro-1-butanol (B8805639) researchgate.net

2-nitro-3-pentanol (B19294) researchgate.net

2-methyl-2-nitro-1-propanol (B147314) researchgate.net

The condensation of these nitro alcohols with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide leads to the corresponding nitroalkyl β-D-glucopyranoside tetraacetates. researchgate.netcdnsciencepub.com

Design and Synthesis of Structural Analogs for Mechanistic Studies

The design and synthesis of structural analogs of this compound are instrumental in elucidating the molecular mechanisms of its toxicity. researchgate.net By systematically altering the structure of the aglycone, researchers can probe the structural requirements for biological activity. researchgate.netcdnsciencepub.com

The synthesis of a series of nitroalkyl β-D-glucopyranosides, as detailed in the previous section, provides a clear example of this approach. researchgate.net These analogs, which differ in the position of the nitro group and the branching of the alkyl chain, have been crucial for understanding how the structure of the aglycone influences the compound's toxicity. researchgate.net Evidence for the presence of epimers was obtained for glycosides that have a chiral center in their aglycone. researchgate.net

| Nitro Alcohol Employed | Resulting Glycoside (after deacetylation) | Reference |

|---|---|---|

| 3-nitro-1-propanol | 3-nitropropyl β-D-glucopyranoside (this compound) | researchgate.net |

| 2-nitro-1-propanol | 2-nitropropyl β-D-glucopyranoside | researchgate.net |

| 1-nitro-2-propanol | 1-nitro-2-propyl β-D-glucopyranoside | researchgate.net |

| 2-nitro-1-butanol | 2-nitrobutyl β-D-glucopyranoside | researchgate.net |

| 2-nitro-3-pentanol | 2-nitro-3-pentyl β-D-glucopyranoside | researchgate.net |

| 2-methyl-2-nitro-1-propanol | 2-methyl-2-nitropropyl β-D-glucopyranoside | researchgate.net |

Application of Synthetic Compounds in In Vitro and In Vivo Research Models

Synthetic this compound and its analogs are invaluable tools for controlled in vitro and in vivo studies. These pure compounds allow researchers to investigate specific toxic mechanisms without the confounding variables present in crude plant extracts.

In vitro studies have utilized synthetic 3-NPOH, the aglycone of this compound, to examine its biotransformation. For example, the oxidation of 3-NPOH by equine liver alcohol dehydrogenase has been studied using HPLC. nih.gov These experiments showed that the intermediate product, 3-nitropropanal, is formed, which can then be oxidized to the highly toxic 3-NPA. nih.gov Other in vitro work has demonstrated the conversion of 3-NPOH to the cytotoxic compound acrolein by alcohol dehydrogenase. nih.gov

Q & A

Q. What are the standard analytical methods for quantifying miserotoxin in plant samples, and how are they validated?

this compound quantification typically employs spectrophotometric methods after sample preparation involving extraction and purification. For example, rapid screening methods using freeze-dried plant material and simplified preparation protocols can reduce interference and enhance accuracy . Validation requires calibration curves, reproducibility tests (e.g., intra- and inter-day precision), and cross-validation with chromatographic techniques like HPLC. Ensure consistency in sample homogenization and storage conditions to minimize degradation .

Q. How do environmental factors like grazing or clipping influence this compound concentrations in Astragalus species?

Experimental field studies demonstrate that early grazing or clipping (e.g., at the vegetative stage) reduces both biomass and this compound content by >50% in Astragalus miser. This is attributed to disrupted metabolic pathways during regeneration. Researchers should measure toxin levels at multiple growth stages and use controlled clipping regimes to isolate environmental effects .

Q. What experimental designs are recommended to assess the impact of this compound on livestock health in field studies?

Longitudinal field studies should include control and treatment groups with staggered grazing periods. Measure toxin intake via plant biomass analysis and correlate with clinical symptoms (e.g., neurological effects). Use randomized block designs to account for soil and microclimate variability. Post-mortem tissue analysis (e.g., liver, kidneys) can validate toxin bioaccumulation .

Q. What sampling strategies ensure representative this compound analysis in heterogeneous plant populations?

Stratified random sampling is critical for heterogeneous fields. Divide the study area into zones based on plant density, and collect samples proportionally. Composite samples (pooling 5–10 plants) reduce individual variability. Document GPS coordinates and growth stages to contextualize toxin variability .

Q. How should researchers document and present raw data on this compound concentrations to facilitate reproducibility?

Q. How can researchers resolve contradictions in reported toxicity thresholds of this compound across different studies?

Discrepancies often arise from variations in livestock species, exposure duration, or analytical methods. Conduct meta-analyses using standardized toxicity units (e.g., mg/kg body weight) and subgroup analyses by study design. Validate findings via in vitro assays (e.g., cell viability tests) to reconcile in vivo/in vitro discrepancies .

Q. What computational models are available to predict the metabolic pathways of this compound in livestock, and how are they validated?

Systems biology tools like in silico toxicokinetic models (e.g., GastroPlus) can simulate absorption, distribution, and metabolism. Validate models using empirical data from isotopic tracer studies or LC-MS/MS metabolite profiling. Cross-species extrapolation requires adjusting parameters for rumen pH and microbial activity .

Q. How can in vitro models be optimized to study this compound's cellular mechanisms without relying on animal testing?

Use 3D hepatocyte spheroids or organ-on-a-chip systems to mimic liver metabolism. Apply transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., mitochondrial dysfunction). Validate results against historical in vivo data using benchmark dose (BMD) modeling .

Q. What statistical approaches are suitable for analyzing dose-response relationships of this compound in longitudinal studies?

Mixed-effects models account for repeated measurements and individual variability. Bayesian hierarchical models can integrate prior data (e.g., toxicity thresholds from similar glycosides). Use Akaike’s Information Criterion (AIC) to compare nonlinear vs. threshold models .

Q. What strategies integrate multi-omics data to elucidate the biosynthesis pathways of this compound in Astragalus plants?

Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and proteomics to identify key enzymes (e.g., glycosyltransferases). Co-expression network analysis (e.g., WGCNA) links gene clusters to toxin production. Validate candidate genes via CRISPR knockdown and HPLC quantification of intermediates .

Methodological Notes

- Data Contradictions : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting data .

- Ethical Compliance : For livestock studies, adhere to institutional guidelines for humane endpoints and sample sizes justified by power analysis .

- Literature Reviews : Use PICO (Population, Intervention, Comparison, Outcome) to structure searches, e.g., "Astragalus AND this compound AND grazing AND toxicity" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。